Superior 5-Lipoxygenase (5-LO) Inhibition Potency Versus CBD
Canniprene demonstrates approximately 10-fold higher potency in inhibiting the 5-lipoxygenase (5-LO) enzyme compared to cannabidiol (CBD), a widely used benchmark. Canniprene inhibited 5-LO activity with an IC₅₀ of 0.4 μM in a cell-free assay [1]. In contrast, CBD exhibited an IC₅₀ of 4.3 ± 1.5 μM against 5-LO under comparable conditions [2].
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.4 μM |
| Comparator Or Baseline | Cannabidiol (CBD): IC₅₀ = 4.3 ± 1.5 μM |
| Quantified Difference | Canniprene is approximately 10.75-fold more potent than CBD |
| Conditions | Canniprene: cell-free 5-LO assay [1]; CBD: human polymorphonuclear leukocyte (PMNL) 5-LO assay [2] |
Why This Matters
Higher potency at lower concentrations translates to reduced material requirements for achieving desired anti-inflammatory effects in experimental or therapeutic applications.
- [1] Allegrone G, Pollastro F, Magagnini G, Taglialatela-Scafati O, Seegers J, Koeberle A, Werz O, Appendino G. The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains. J Nat Prod. 2017;80(3):731-734. doi:10.1021/acs.jnatprod.6b01126 View Source
- [2] Peltner LK, et al. Cannabidiol acts as molecular switch in innate immune cells to promote the biosynthesis of inflammation-resolving lipid mediators. Cell Chem Biol. 2023;30(12):1508-1524.e7. doi:10.1016/j.chembiol.2023.08.002 View Source
